molecular formula C22H18N2O B14546532 4-Methoxy-1,3,5-triphenyl-1H-pyrazole CAS No. 62213-98-3

4-Methoxy-1,3,5-triphenyl-1H-pyrazole

Cat. No.: B14546532
CAS No.: 62213-98-3
M. Wt: 326.4 g/mol
InChI Key: YBZVLYSIOALSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,3,5-triphenyl-1H-pyrazole (CAS 62213-98-3) is a substituted pyrazole derivative of significant interest in scientific research. With a molecular formula of C 22 H 18 N 2 O and a molecular weight of 326.4 g/mol, this compound belongs to a class of heterocycles known for their diverse applications in medicinal chemistry and material science [ ]. Pyrazole derivatives are recognized as a pharmacologically important active scaffold, present in agents with a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties [ ]. The specific structure of this compound, featuring a pyrazole ring substituted with three phenyl groups and a methoxy group, contributes to its unique reactivity and potential as a building block for more complex molecules [ ]. In research settings, this compound serves as a key intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as electrophilic substitutions on the aromatic rings [ ]. The methoxy group can influence the compound's electronic properties and serve as a handle for further chemical modification [ ]. Synthetic routes to related pyrazole structures often involve cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds or their derivatives, as well as dipolar cycloadditions and multicomponent reactions [ ]. Furthermore, studies on closely related 1,3,5-triaryl-2-pyrazoline compounds have explored their behavior under photochemical conditions, which is relevant for the development of optical materials [ ]. Researchers value this compound for probing structure-activity relationships and developing new chemical entities with targeted properties. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62213-98-3

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-1,3,5-triphenylpyrazole

InChI

InChI=1S/C22H18N2O/c1-25-22-20(17-11-5-2-6-12-17)23-24(19-15-9-4-10-16-19)21(22)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

YBZVLYSIOALSCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Methoxy 1,3,5 Triphenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Substituents

The pyrazole ring is an aromatic heterocycle with a π-electron system that can undergo electrophilic substitution. rrbdavc.org Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C-4 position, as this leads to a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org However, in 4-methoxy-1,3,5-triphenyl-1H-pyrazole, the C-4 position is already occupied by a methoxy (B1213986) group. This substituent, being an electron-donating group, would further activate the pyrazole ring towards electrophilic attack, but the substitution would have to occur at a different position, which is sterically hindered and electronically less favored.

Therefore, electrophilic substitution is more likely to occur on the three phenyl rings. The pyrazole ring's influence on the attached phenyl groups, and the directing effects of the substituents on those rings, will determine the regioselectivity of these reactions. The N-phenyl group at position 1 and the C-phenyl groups at positions 3 and 5 will exhibit different reactivities. Electrophilic substitution reactions such as nitration, halogenation, and sulfonation on substituted pyrazoles have been reported to occur on the phenyl rings. nih.gov For instance, the nitration of 1,3-diphenyl-2-pyrazolines with nitric and sulfuric acids can lead to substitution on the N-phenyl ring. researchgate.net

The expected sites of electrophilic attack on the phenyl rings of this compound are summarized in the table below, based on the directing effects of the pyrazole moiety.

Phenyl RingPosition of AttackRationale
N1-Phenylpara-positionThe pyrazole ring is generally considered an ortho-, para-directing group when attached to a phenyl ring via a nitrogen atom. The para-position is sterically more accessible.
C3-Phenylmeta-positionThe pyrazole ring, when attached via a carbon atom, can act as a deactivating, meta-directing group for electrophilic substitution on the phenyl ring.
C5-Phenylmeta-positionSimilar to the C3-phenyl group, the pyrazole ring is expected to direct incoming electrophiles to the meta-position of the C5-phenyl ring.

Nucleophilic Reactions Involving the Pyrazole Moiety

The pyrazole ring and the phenyl substituents in this compound are electron-rich aromatic systems. Consequently, they are generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule. Nucleophilic attack on the pyrazole ring itself is rare and typically requires the formation of a pyrazolium (B1228807) salt to increase the ring's electrophilicity.

While direct nucleophilic attack on the carbon atoms of the pyrazole or phenyl rings is unlikely, reactions involving nucleophiles could potentially occur at other sites. For example, a strong nucleophile could attack the methyl carbon of the methoxy group, leading to demethylation. This type of reaction is discussed in more detail in the following section.

The reactivity of the pyrazole ring towards nucleophiles is generally low. The pyridine-like nitrogen atom (N-2) possesses a lone pair of electrons and is the site of basicity and protonation. mdpi.com The pyrrole-like nitrogen (N-1) is less basic due to the involvement of its lone pair in the aromatic system. mdpi.com

Transformations of the Methoxy Group (e.g., Cleavage, Derivatization)

The methoxy group at the C-4 position of the pyrazole ring is a potential site for chemical modification. The most common transformation of an aryl methoxy group is its cleavage to the corresponding hydroxyl group (a phenol (B47542) in the case of a methoxybenzene). This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

The cleavage of aryl methyl ethers with BBr₃ is a well-established method. gvsu.educore.ac.uknih.govresearchgate.netgvsu.edu The reaction is thought to proceed via the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edu It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

ReagentTypical ConditionsProduct
Boron tribromide (BBr₃)Dichloromethane (CH₂Cl₂), low temperature to room temperature4-Hydroxy-1,3,5-triphenyl-1H-pyrazole
Hydrobromic acid (HBr)Acetic acid, reflux4-Hydroxy-1,3,5-triphenyl-1H-pyrazole
Trimethylsilyl iodide (TMSI)Acetonitrile or Chloroform, room temperature or reflux4-Hydroxy-1,3,5-triphenyl-1H-pyrazole (after hydrolysis of the silyl (B83357) ether)

Derivatization of the methoxy group could also be envisioned, for instance, through transetherification reactions, although such transformations would likely require specific catalysts and harsh conditions. The methoxy group is generally stable under many reaction conditions, making its selective transformation challenging in the presence of other functional groups. wikipedia.org

Oxidative and Reductive Transformations

Oxidative Transformations: Strong oxidizing agents could potentially lead to the degradation of the molecule. Oxidation of the phenyl rings could occur, possibly forming phenolic or quinone-like structures, though this would likely be an unselective process. The pyrazole ring's stability is highlighted by the use of oxidizing agents like manganese dioxide (MnO₂) to convert pyrazolines to pyrazoles, indicating the pyrazole nucleus is stable under these conditions. mdpi.com

Reductive Transformations: The phenyl rings of this compound can be reduced to cyclohexyl rings via catalytic hydrogenation. This typically requires hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium, often under elevated pressure and temperature. The pyrazole ring is generally resistant to these conditions. Reductive coupling reactions have also been reported for related systems. acs.org

TransformationReagents and ConditionsPotential Product(s)
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Complex mixture of degradation products, potential for quinone formation on phenyl rings.
Reduction (Hydrogenation)H₂, Pd/C or PtO₂, high pressure4-Methoxy-1,3,5-tricyclohexyl-1H-pyrazole

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity: Polyaromatic compounds, including polyphenyl-substituted heterocycles, generally exhibit high thermal stability. researchgate.net In the absence of thermally labile functional groups, this compound is expected to be stable at elevated temperatures. At very high temperatures, thermal decomposition would likely involve fragmentation of the pyrazole ring and the phenyl substituents. The thermal stability of related polyphenylene sulfide (B99878) polymers, which are stable up to 400°C, provides an analogy for the expected robustness of such polyaromatic structures. researchgate.net

Photochemical Reactivity: The photochemistry of substituted pyrazoles has been shown to be complex, often leading to rearrangements and cleavage products. nih.gov Direct irradiation of phenyl-substituted pyrazoles can induce phototransposition to form imidazole (B134444) derivatives. nih.gov This process may occur through various permutation pathways. Additionally, photocleavage of the pyrazole ring can occur, yielding open-chain nitrile and isocyanide products. nih.gov The presence of the methoxy and multiple phenyl groups in this compound would influence the absorption of UV light and the subsequent photochemical reaction pathways. Photochemical reactions of pyrazolines, which are precursors to pyrazoles, have also been studied and show a variety of transformations. rsc.orgthieme.de

Photochemical ReactionPotential ProductsObserved in Analogous Systems
PhototranspositionSubstituted imidazole derivativesYes, in phenyl-substituted methylpyrazoles. nih.gov
PhotocleavageOpen-chain nitriles and isocyanidesYes, in phenyl-substituted methylpyrazoles. nih.gov

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the specific chemical compound “this compound” are not available in publicly accessible databases. Consequently, the creation of an article with the requested in-depth analysis and data tables for each specified spectroscopic technique is not possible at this time.

The search for high-resolution 1H and 13C NMR data, two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY), mass spectrometry fragmentation analysis, vibrational spectroscopy (IR and Raman) data, X-ray crystallography structures, and chiroptical spectroscopy for chiral analogs of this particular compound did not yield any specific results. While general information on these analytical techniques and data for structurally related pyrazole derivatives is available, no peer-reviewed research containing the specific data required for "this compound" could be located.

Therefore, the following article cannot be generated as per the user's detailed instructions due to the lack of available scientific data.

Computational and Theoretical Chemical Studies of 4 Methoxy 1,3,5 Triphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the computational investigation of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. unar.ac.idmaterialsciencejournal.org Geometry optimization is a fundamental step in which the molecule's lowest energy conformation is determined. For compounds analogous to 4-Methoxy-1,3,5-triphenyl-1H-pyrazole, this is commonly achieved using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p). materialsciencejournal.orgnih.govnih.gov

The optimization process yields critical geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For the pyrazole ring, calculations can precisely determine the lengths of N–N, C–N, and C–C bonds, as well as the planarity of the heterocyclic core. The orientation of the three phenyl rings and the methoxy (B1213986) group relative to the central pyrazole structure is also established. These theoretical parameters can be validated by comparison with experimental X-ray diffraction data from similar crystalline compounds, often showing a high degree of correlation. semanticscholar.org

Analysis of the electronic structure provides information on charge distribution, dipole moment, and electrostatic potential. semanticscholar.org The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and sites of chemical reactivity. unar.ac.idsemanticscholar.org

Table 1: Representative Geometrical Parameters Calculated by DFT for a Substituted Pyrazole Ring
ParameterTypical Calculated Value (Å or °)Significance
N1–N2 Bond Length~1.37 ÅIndicates the character of the nitrogen-nitrogen bond in the pyrazole ring.
C3–N2 Bond Length~1.34 ÅReflects the double-bond character within the heterocyclic system.
C4–C5 Bond Length~1.39 ÅCharacterizes the carbon-carbon bond within the five-membered ring.
N1–N2–C3 Bond Angle~112°Defines the internal geometry of the pyrazole ring.
C4-C(Phenyl)-C(Phenyl)-C(Phenyl) Dihedral AngleVariableDescribes the twist or rotation of the phenyl substituents relative to the pyrazole plane.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods like ab initio and semi-empirical calculations also play a role in studying molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameters. nih.gov They can offer very high accuracy, particularly with extensive basis sets, but their computational demand is significantly higher than DFT, making them more suitable for smaller molecules or for benchmarking results from less costly methods.

On the other end of the spectrum, semi-empirical methods (e.g., AM1, PM3, PM6, PM7) simplify calculations by using parameters derived from experimental data. scispace.com These methods are much faster than DFT or ab initio techniques, allowing for the study of very large molecular systems or for high-throughput screening of properties. scispace.com While less accurate in predicting fine details of geometry and electronic structure, they are valuable for preliminary conformational analysis and for calculating properties of large assemblies of molecules. scispace.comcase.edu For a molecule like this compound, semi-empirical methods could be used for an initial, rapid exploration of the potential energy surface before refining key structures with more accurate DFT calculations.

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. materialsciencejournal.org From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. asrjetsjournal.org These descriptors provide a quantitative basis for comparing the reactivity of different molecules. asrjetsjournal.orgirjet.net

Table 2: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaInterpretation
Ionization Potential (IP)IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (IP + EA) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ)μ = -(IP + EA) / 2The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. nih.govnih.gov Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and often show excellent linear correlation with experimental values, helping to confirm structural assignments. asrjetsjournal.orgnih.gov

For Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. materialsciencejournal.orgnih.gov This allows for the prediction of the maximum absorption wavelength (λmax) and provides insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are responsible for the observed absorption bands. researchgate.net Calculations are often performed with consideration of solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net

Table 3: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Pyrazole Derivative
ParameterMethodCalculated ValueExperimental Value
¹³C Chemical Shift (Pyrazole C3)GIAO-DFT/B3LYP~149.2 ppm~147.7 ppm
¹H Chemical Shift (Pyrazole C4-H)GIAO-DFT/B3LYP~6.5 ppm~6.4 ppm
UV-Vis λmaxTD-DFT/CAM-B3LYP~310 nm~315 nm

Computational Investigation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed from the reaction of a substituted chalcone (B49325) with phenylhydrazine (B124118), DFT can be used to map the entire reaction pathway. jchemlett.com This involves identifying and optimizing the geometries of reactants, intermediates, transition states, and products. uzh.ch

A key aspect of this analysis is the location of transition state (TS) structures, which represent the energy maxima along the reaction coordinate. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov For instance, the mechanism of the intramolecular cyclization step to form the pyrazole ring can be investigated in detail, providing insights that are difficult to obtain through experimental means alone. jchemlett.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and other quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent phenomena. nih.gov

For this compound, MD simulations can be used for detailed conformational analysis. This would involve studying the rotation of the three phenyl groups and the methoxy group, revealing the flexibility of the molecule and the most populated conformations in solution at a given temperature. nih.gov

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. nih.gov By simulating the pyrazole derivative in a solvent box (e.g., water or an organic solvent), one can analyze the specific interactions, such as hydrogen bonding or π-stacking, between the solute and solvent molecules. mdpi.comresearchgate.net This provides a molecular-level understanding of solvation and how the molecule behaves in different chemical environments, which is crucial for applications in materials science and medicinal chemistry.

Structure Reactivity and Structure Property Relationships in Pyrazole Frameworks

Impact of Phenyl Substituents at Positions 1, 3, and 5 on Electronic Distribution and Steric Hindrance

The presence of phenyl groups at the N-1, C-3, and C-5 positions significantly influences the electronic environment and spatial arrangement of the 4-Methoxy-1,3,5-triphenyl-1H-pyrazole molecule.

Electronic Effects: The pyrazole (B372694) ring is an electron-rich heterocyclic system. mdpi.com Phenyl substituents can engage in resonance with the pyrazole core, affecting the electron density distribution.

N-1 Phenyl Group: A phenyl group at the N-1 position generally acts as an electron-withdrawing group due to its inductive effect and its ability to delocalize the nitrogen's lone pair of electrons into its own π-system. This delocalization can decrease the electron density on the N-1 nitrogen and, to some extent, within the pyrazole ring.

C-3 and C-5 Phenyl Groups: Phenyl groups attached to the carbon atoms of the pyrazole ring can also withdraw electron density through inductive effects. However, they can also donate electron density via resonance, depending on the specific reaction and the electronic demands of the transition state. In a neutral pyrazole system, the net effect is often a slight withdrawal of electron density from the ring carbons they are attached to.

Computational studies on substituted pyrazoles help in understanding the electronic properties and the influence of different functional groups on their reactivity and stability. nih.gov The combination of these phenyl groups modulates the electron density at various positions of the pyrazole ring, influencing its susceptibility to electrophilic or nucleophilic attack. Generally, the C-4 position in pyrazoles is the most electron-rich and susceptible to electrophilic substitution. mdpi.com

Steric Hindrance: The three phenyl groups impart significant steric bulk to the molecule.

The phenyl groups are not coplanar with the pyrazole ring and are twisted at certain angles. This non-planar arrangement is a result of minimizing steric repulsion between the ortho-hydrogens of the phenyl groups and the adjacent substituents on the pyrazole ring.

This steric crowding can shield the pyrazole core, hindering the approach of reagents. acs.org For instance, reactions that require attack at the ring atoms, particularly at positions 3 and 5, may be slowed down or prevented entirely due to the bulky phenyl substituents. acs.org

Role of the 4-Methoxy Group in Influencing Pyrazole Ring Reactivity

The methoxy (B1213986) (-OCH₃) group at the C-4 position plays a pivotal role in modulating the reactivity of the pyrazole ring, primarily through its strong electronic effects.

Electronic Influence: The methoxy group is a powerful electron-donating group through resonance (a +M effect) due to the lone pairs on the oxygen atom.

It significantly increases the electron density of the pyrazole ring, particularly at the C-4 position to which it is attached and, to a lesser extent, the adjacent C-3 and C-5 positions.

This enhanced electron density makes the pyrazole ring more activated towards electrophilic attack. While electrophilic substitution in unsubstituted pyrazoles preferentially occurs at the C-4 position, the presence of the methoxy group further enhances the nucleophilicity of this site. mdpi.comglobalresearchonline.net

Conversely, the increased electron density deactivates the ring towards nucleophilic attack.

The table below summarizes the expected electronic influence of the substituents on the pyrazole ring.

SubstituentPositionPrimary Electronic EffectImpact on Pyrazole Ring
PhenylN-1Electron-withdrawing (Inductive/Resonance)Decreases electron density
PhenylC-3Electron-withdrawing (Inductive)Modulates electron density
PhenylC-5Electron-withdrawing (Inductive)Modulates electron density
MethoxyC-4Electron-donating (Resonance)Increases electron density

This table provides a qualitative summary of the primary electronic effects.

Correlation between Molecular Structure and Chemical Stability or Degradation Pathways

The chemical stability of this compound is largely attributed to its aromatic character and the nature of its substituents.

Chemical Stability:

The pyrazole ring itself is an aromatic heterocycle, which confers significant thermodynamic stability. mdpi.com It is generally resistant to oxidation and reduction under mild conditions. globalresearchonline.net

Fully substituted pyrazoles, such as the title compound, are generally stable chemical entities. Research on pyrazole derivatives often highlights their thermal and chemical stability, which is beneficial for their application in various fields. mdpi.com

Degradation Pathways: While generally stable, under harsh conditions, degradation can occur. Potential pathways, extrapolated from general pyrazole chemistry, might include:

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the pyrazole ring or the substituents. The methoxy group, being electron-rich, could be a potential site for initial oxidative attack, possibly leading to demethylation or further oxidation.

Ring Opening: Treatment with very strong bases can, in some cases, lead to the deprotonation at a ring carbon followed by ring opening, although this is less common for highly substituted and stable aromatic pyrazoles. mdpi.com

Photodegradation: Like many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation pathways, although specific data for this compound is not readily available. The stability of pyrazole derivatives can be influenced by the medium, with some esters showing degradation in buffered solutions. nih.gov

Influence of Substituent Pattern on Aromaticity and Tautomerism (if relevant)

Aromaticity: The pyrazole ring is a five-membered aromatic system with six π-electrons. The aromaticity of this ring can be influenced by its substituents.

Aromaticity is a key factor in the stability of the pyrazole ring. ias.ac.in Various computational indices like HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift) are used to quantify the degree of aromaticity. ias.ac.inmdpi.comresearchgate.net

Electron-donating groups, like the methoxy group at C-4, can sometimes enhance the aromatic character by increasing the π-electron delocalization.

Conversely, N-substitution with electron-withdrawing groups can decrease the aromaticity of the pyrazole ring. researchgate.netscispace.com The N-1 phenyl group might, therefore, slightly reduce the aromaticity compared to an N-H or N-alkyl pyrazole.

Tautomerism: Tautomerism is a crucial concept in the chemistry of many pyrazole derivatives, involving the migration of a proton between the two nitrogen atoms (annular tautomerism). mdpi.comnih.govnih.gov

For tautomerism to occur, a proton must be available on one of the ring nitrogen atoms.

In this compound, the N-1 position is substituted with a phenyl group. There is no proton on either of the ring nitrogen atoms that can undergo tautomeric exchange.

Therefore, annular tautomerism is not relevant for this specific compound . The substitution pattern is fixed, and the molecule exists as a single, non-interconverting constitutional isomer. nih.govresearchgate.net

Luminescent Materials and Fluorescent Probes

The conjugated π-system of this compound and related structures is central to their application as luminescent materials. The pyrazole core, combined with aromatic substituents, allows for the tuning of photophysical properties such as absorption, emission, and quantum yield.

One of the notable properties of some tetraaryl pyrazole derivatives is aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). hbni.ac.in This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation in a poor solvent or the solid state, is critical for various applications. For instance, 4-(4-methoxyphenyl)-1,3,5-triphenyl-1H-pyrazole has been synthesized and studied for its AIEE properties. hbni.ac.in

Design of Organic Light-Emitting Diode (OLED) Components

The broader class of 1,3,5-triaryl-2-pyrazoline derivatives, which share a structural resemblance to triphenyl-pyrazoles, are well-regarded for their strong fluorescence and high quantum yields. researchgate.net These properties make them suitable for use as hole-transporting or emissive materials in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The conjugated π-system in these compounds facilitates charge transport, a crucial requirement for efficient OLED performance. While research has broadly explored the pyrazoline molecular pattern, the specific attributes of this compound position it as a compound of interest for developing new components for blue OLEDs. researchgate.net

Applications in Optical Sensing and Imaging

The fluorescent properties of pyrazole derivatives are foundational to their use as optical sensors and probes. nih.gov These molecules can be designed to interact with specific analytes, leading to a detectable change in their fluorescence, such as an increase or decrease in intensity or a shift in wavelength. nih.gov This "turn-on" or "turn-off" response allows for the detection of various substances, including ions and small molecules. nih.gov

For example, pyrazole-based boron complexes have demonstrated potential for the selective detection of picric acid, a common explosive. hbni.ac.in Furthermore, the general class of fluorescent pyrazole derivatives is being actively investigated for bioimaging applications, where they can be used to stain cells or detect specific biomarkers within a cellular environment. nih.gov

Catalysis and Ligand Design for Metal Complexes

The pyrazole ring is a versatile scaffold for designing ligands for transition metal catalysis. nih.gov Its nitrogen atoms can coordinate with metal centers, and the potential for substitution at various positions on the ring allows for fine-tuning the steric and electronic properties of the resulting metal complex.

Pyrazole Derivatives as Ligands in Transition Metal Catalysis

Pyrazole contains an acidic NH proton adjacent to a basic Schiff-base nitrogen atom. nih.gov This structure allows pyrazole to act as a ligand for a metal center. Coordination to a Lewis acidic metal increases the Brønsted acidity of the NH proton, facilitating its deprotonation. nih.gov The resulting pyrazolate anion can effectively bridge two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov This ability to form stable, well-defined complexes is a key attribute for their use in catalysis, where the ligand structure influences the activity and selectivity of the metal catalyst. nih.gov

Role in Homogeneous and Heterogeneous Catalytic Systems

The flexible design of pyrazole-based ligands has led to their application in various catalytic systems. nih.gov In homogeneous catalysis, metal-pyrazole complexes operate in the same phase as the reactants, offering high selectivity and activity under mild conditions. nih.gov The NH group within the pyrazole ligand can play a crucial role in metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, for example, by acting as a proton shuttle. nih.gov

In heterogeneous catalysis, pyrazole-based complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and catalyst recycling. jchemlett.com For instance, mesoporous materials like SiO2-Al2O3 have been used as solid heterogeneous catalysts for the synthesis of pyrazole derivatives, highlighting the interplay between the catalyst support and the heterocyclic compounds. jchemlett.com

Agrochemical Research and Development (excluding specific bioactivity)

The pyrazole heterocycle is a significant structural motif in the field of agrochemicals. mdpi.com Due to their diverse chemical properties and synthetic accessibility, pyrazole derivatives are considered valuable building blocks in the discovery and development of new agricultural products. mdpi.comnih.gov The core pyrazole structure is present in numerous compounds that have been investigated for various applications in agriculture. nih.govmdpi.com Research in this area focuses on synthesizing novel pyrazole derivatives and exploring their potential as active ingredients, leveraging the stable and versatile nature of the pyrazole ring to create new molecules with desired chemical properties. mdpi.com

This compound in Specialized Chemical Applications

The heterocyclic compound this compound belongs to the pyrazole family, a class of five-membered rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in various fields of applied chemistry due to its versatile synthetic accessibility and diverse physicochemical properties. Research into substituted pyrazoles, including those with multiple aryl groups like this compound, has revealed significant potential in non-biological advanced chemical applications, ranging from agriculture to materials science.

Conclusion and Future Research Directions

Synthesis and Reactivity of 4-Methoxy-1,3,5-triphenyl-1H-pyrazole

The synthesis of polysubstituted pyrazoles, including derivatives like this compound, is often achieved through multicomponent reactions. One common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of 1,3,5-trisubstituted pyrazoles, a frequently employed strategy is the reaction of chalcones with hydrazines. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be extrapolated from general methods for similar compounds. A plausible synthetic route would involve the reaction of a methoxy-substituted chalcone (B49325) precursor with phenylhydrazine (B124118).

Unexplored Areas in Synthetic Methodology and Mechanistic Understanding

From a mechanistic standpoint, a detailed investigation into the reaction mechanism for the formation of this compound would be highly valuable. Understanding the intricate details of the cyclization process, including the role of intermediates and transition states, can lead to better control over the reaction and the potential for stereoselective synthesis of related chiral pyrazole (B372694) derivatives. Modern computational techniques can be employed to model the reaction pathway and provide theoretical insights that complement experimental studies.

Advancements in Spectroscopic Characterization and Computational Modeling

The comprehensive characterization of this compound is crucial for confirming its structure and understanding its properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for its initial identification, advanced two-dimensional NMR techniques could provide more detailed structural information, including through-space and through-bond correlations.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic proton signals from the three phenyl rings, a singlet for the methoxy (B1213986) protons.
¹³C NMR Resonances for the pyrazole ring carbons, phenyl ring carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic), C=N, C=C, and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Computational modeling, particularly using Density Functional Theory (DFT), can offer profound insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such studies can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can be correlated with experimental data for a more robust characterization. Furthermore, computational models can be used to explore the molecule's reactivity, predict its behavior in different chemical environments, and guide the design of new derivatives with tailored properties.

Emerging Opportunities for Applications in Diversified Chemical Industries

The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents. rsc.org The specific substitution pattern of this compound, with its combination of lipophilic phenyl groups and a polar methoxy group, suggests its potential as a scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the design and synthesis of derivatives with enhanced biological activity.

Beyond the pharmaceutical industry, substituted pyrazoles have found applications in agrochemicals as herbicides and insecticides. jchemlett.com The unique electronic and structural features of this compound could be exploited in the development of novel agrochemical agents. Additionally, the photophysical properties of highly conjugated systems like this pyrazole derivative could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. Further research into the coordination chemistry of this compound with various metal ions could also open up possibilities for its use as a ligand in catalysis or as a building block for functional metal-organic frameworks (MOFs). The diverse potential applications underscore the importance of continued research into this fascinating molecule and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.